



Application Notes and Protocols for PW0787 Administration in Mice

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Compound of Interest		
Compound Name:	PW0787	
Cat. No.:	B8140059	Get Quote

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These application notes provide a comprehensive overview of the administration and dosage of PW0787, a potent and selective GPR52 agonist, in mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound for neuropsychiatric disorders.

Introduction

PW0787 is a brain-penetrant G protein-coupled receptor 52 (GPR52) agonist that has shown promise in preclinical studies for its antipsychotic-like and pro-cognitive effects.[1][2][3] GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a compelling target for central nervous system (CNS) disorders.[1] Activation of GPR52 is known to stimulate the Gs/olf signaling pathway, leading to an increase in cyclic AMP (cAMP) levels.[1] This document outlines detailed protocols for the administration of **PW0787** in mice, summarizes key quantitative data from published studies, and provides visualizations of the relevant signaling pathway and experimental workflows.

GPR52 Signaling Pathway

Activation of GPR52 by an agonist like PW0787 initiates a downstream signaling cascade. The receptor couples to the Gs/olf protein, which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels

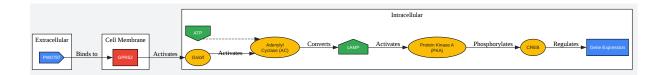




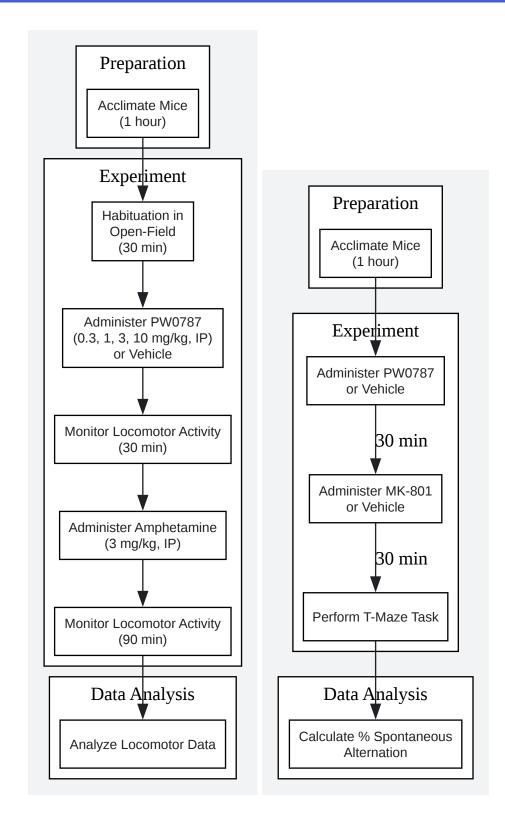


leads to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.









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References

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- To cite this document: BenchChem. [Application Notes and Protocols for PW0787
 Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8140059#pw0787-administration-and-dosage-in-mice]

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